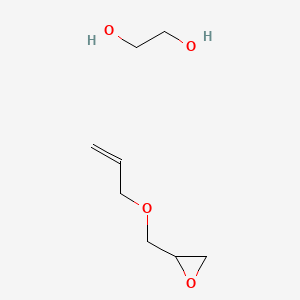
Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane is a chemical compound with the molecular formula C8H16O4This compound is used in various industrial and scientific applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane typically involves the reaction of ethylene glycol with 2-(prop-2-enoxymethyl)oxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where ethylene glycol and 2-(prop-2-enoxymethyl)oxirane are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of aldehydes or carboxylic acids.
Reduction: This compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane exerts its effects involves its interaction with various molecular targets. In biochemical applications, it may interact with enzymes and proteins, altering their activity and function. In industrial applications, its reactivity with other chemicals allows it to form complex polymers and resins .
Comparación Con Compuestos Similares
Ethylene glycol (ethane-1,2-diol): A simpler diol used primarily as an antifreeze and in the production of polyesters.
Propylene oxide: An epoxide used in the production of polyurethane foams and as a fumigant.
Uniqueness: Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane is unique due to its combined structure, which imparts both the properties of a diol and an epoxide. This dual functionality makes it particularly valuable in applications requiring both reactivity and stability .
Propiedades
Número CAS |
41630-20-0 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C2H6O2/c1-2-3-7-4-6-5-8-6;3-1-2-4/h2,6H,1,3-5H2;3-4H,1-2H2 |
Clave InChI |
OVCWQALLJGXNFF-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC1CO1.C(CO)O |
Números CAS relacionados |
41630-20-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















